molecular formula C13H14N2O B8813188 2,3,4,9-Tetrahydro-1h-carbazole-6-carboxamide

2,3,4,9-Tetrahydro-1h-carbazole-6-carboxamide

Cat. No.: B8813188
M. Wt: 214.26 g/mol
InChI Key: JBNWVOPWJLKUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,9-Tetrahydro-1h-carbazole-6-carboxamide is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

InChI

InChI=1S/C13H14N2O/c14-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h5-7,15H,1-4H2,(H2,14,16)

InChI Key

JBNWVOPWJLKUPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahyrocarbazole-6-carboxylic acid (100 mg, 0.46 mmol) and 1,1′-carbonyldiimidazole (78 mg, 0.48 mmol) in 5 mL of anhydrous tetrahydrofliran was stirred for 8 hours. A solution of 4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-1-aminobutane (140 mg, 0.46 mmol) in 1 mL of tetrahydrofuran was added and the resulting mixture was stirred for 30 minutes. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with aqueous Na2CO3 solution, dried (Na2SO4) and concentrated in vacuo to afford the free base of the title compound, N-(1-{4-[4-2,3-dichlorophenyl)piperazin-1-yl]}butyl)-1,2,3,4-tetrahydrocarbazole-6carboxamide, (161 mg, 70%). The hydrochloride salt was prepared by treating the free base with a solution of hydrogen chloride in ethyl acetate (mp 236-238° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

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